molecular formula C14H16ClNO3 B1371869 [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride

Cat. No.: B1371869
M. Wt: 281.73 g/mol
InChI Key: SSXSJTIWGRKIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . It is known for its unique structure, which includes a benzyl group attached to a pyridine ring with hydroxymethyl groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride typically involves the reaction of benzyl chloride with 2,6-dihydroxymethylpyridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both benzyl and hydroxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

[6-(hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C14H15NO3.ClH/c16-8-12-6-7-14(13(9-17)15-12)18-10-11-4-2-1-3-5-11;/h1-7,16-17H,8-10H2;1H

InChI Key

SSXSJTIWGRKIII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)CO.Cl

Origin of Product

United States

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